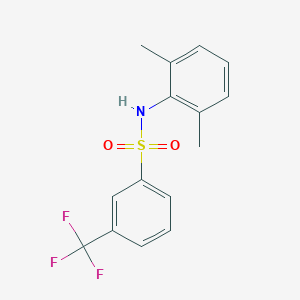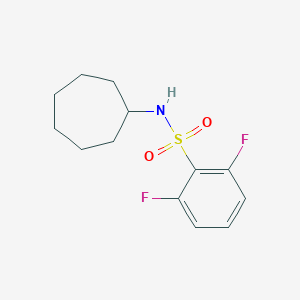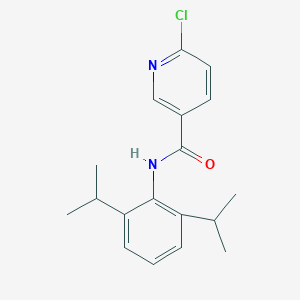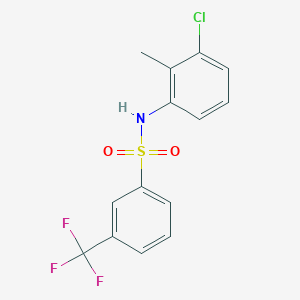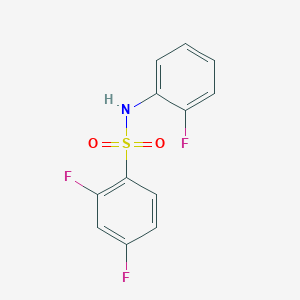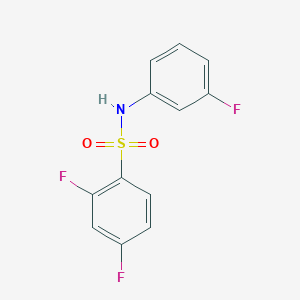![molecular formula C14H9F6NO3S B265857 N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as TFMB-NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and is known for its unique properties and characteristics.
Wirkmechanismus
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammatory responses and the growth of cancer cells. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the body. These effects include the inhibition of certain enzymes and proteins, the suppression of inflammatory responses, and the suppression of cancer cell growth. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide for lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This inhibition can be used to study the effects of these enzymes and proteins on various biological processes. However, one of the limitations of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide. One area of research is in the development of new drugs for the treatment of cancer, inflammatory diseases, and autoimmune disorders. Another area of research is in the study of the mechanisms of action of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide and its effects on various biological processes. Finally, research can also be focused on the development of new synthesis methods for N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide that are more efficient and cost-effective.
Synthesemethoden
The synthesis of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide can be achieved through several methods, including the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide as the final product. Other methods of synthesis include the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl fluoride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have promising results in the treatment of cancer, inflammatory diseases, and autoimmune disorders.
Eigenschaften
Produktname |
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H9F6NO3S |
Molekulargewicht |
385.28 g/mol |
IUPAC-Name |
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F6NO3S/c15-13(16,17)9-2-1-3-12(8-9)25(22,23)21-10-4-6-11(7-5-10)24-14(18,19)20/h1-8,21H |
InChI-Schlüssel |
DXEPAJLPPWODQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265779.png)
![8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
![8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265795.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265806.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)
